

structure elucidation of 4-Bromo-6-chloro-1H-indazole

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Compound of Interest

Compound Name: **4-Bromo-6-chloro-1H-indazole**

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An In-depth Technical Guide to the Structure Elucidation of **4-Bromo-6-chloro-1H-indazole**

Abstract

This guide provides a comprehensive framework for the unambiguous structure elucidation of **4-Bromo-6-chloro-1H-indazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] As a versatile building block, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the biological activity of derived molecules.^[1] This document moves beyond a simple listing of analytical techniques, offering a logical, integrated workflow that leverages mass spectrometry, multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR), and other spectroscopic methods. We delve into the causality behind experimental choices, presenting a self-validating system for researchers and scientists to confirm the molecular architecture with the highest degree of confidence.

Introduction: The Significance of Structural Verification

4-Bromo-6-chloro-1H-indazole ($C_7H_4BrClN_2$) is a substituted indazole, a class of bicyclic heteroaromatic compounds known as "privileged structures" in medicinal science due to their presence in a wide array of pharmacologically active agents.^[1] The specific placement of the bromine and chlorine atoms on the benzene ring provides distinct reactive handles for site-specific functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki

or Buchwald-Hartwig aminations.[1] Therefore, absolute certainty of the substitution pattern is not merely an academic exercise; it is a critical quality attribute that dictates the success of multi-step syntheses in drug discovery programs.

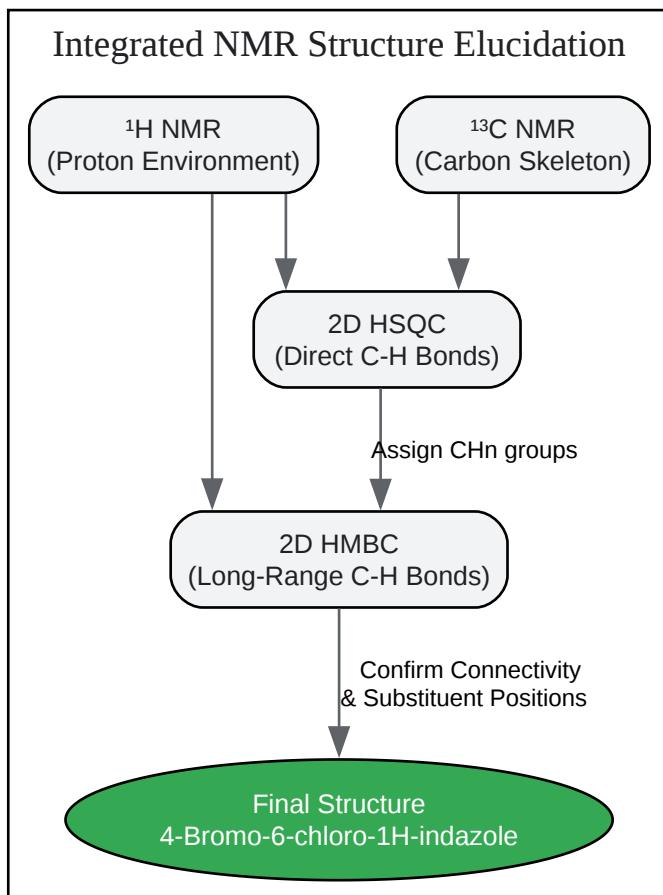
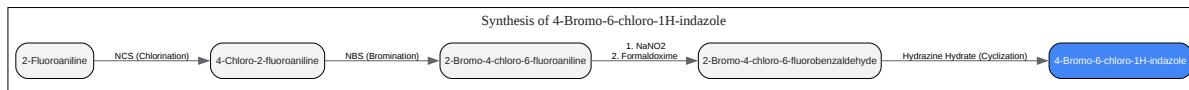
This guide outlines the synergistic application of modern analytical techniques to definitively confirm the identity and purity of this compound.

Table 1: Physicochemical Properties of **4-Bromo-6-chloro-1H-indazole**

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrClN ₂	[1][2]
Molecular Weight	231.48 g/mol	[1][2]
Appearance	Off-white to yellow solid	[1]
Melting Point	219-221 °C	[1][3]
IUPAC Name	4-bromo-6-chloro-1H-indazole	[2]
CAS Number	885519-03-9	[1][2][4]

Foundational Context: A Representative Synthesis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities, such as regioisomers, which are often the primary challenge in structure elucidation. A common route to **4-Bromo-6-chloro-1H-indazole** involves a multi-step process starting from a substituted aniline, as depicted below.[5] This pathway, involving halogenation, diazotization, and cyclization, highlights the possibility of forming other isomers if the directing effects of the substituents are not perfectly controlled.



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Caption: Workflow for definitive structure assignment using NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is common for indazoles).
- ¹H Spectrum: Acquire a standard ¹H NMR spectrum.

- ^{13}C Spectrum: Acquire a proton-decoupled ^{13}C NMR spectrum.
- 2D Spectra: Perform standard gradient-selected HSQC and HMBC experiments.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
- Analysis: Assign all ^1H and ^{13}C signals based on chemical shifts, multiplicities, and, most critically, the correlations observed in the HSQC and HMBC spectra.

Corroborative Spectroscopic Analysis

While MS and NMR provide the core structural data, other techniques offer valuable supporting evidence.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Table 4: Key Expected IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
N-H	Stretching	3100 - 3300 (broad)
C-H (aromatic)	Stretching	3000 - 3100
C=C (aromatic)	Ring Stretching	1450 - 1600
C-N	Stretching	1250 - 1350
C-Cl	Stretching	700 - 850
C-Br	Stretching	500 - 650

UV-Visible Spectroscopy

Causality: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π -system of the indazole ring. [1] The presence of halogen substituents is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent indazole. [1] While not typically used for primary structure determination, it serves as a useful fingerprint for the chromophore.

Final Verification: Purity Assessment via HPLC

Causality: An immaculate structure elucidation is meaningless if the sample is impure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. [1] It separates the target compound from any starting materials, byproducts, or isomers, allowing for quantification of its purity.

Experimental Protocol: Reverse-Phase HPLC

- Sample Preparation: Prepare a standard solution of the compound in the mobile phase (~1 mg/mL).
- Instrumentation: Use a standard HPLC system with a UV detector.
- Analysis: Inject the sample and monitor the chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >97% is common for research-grade materials.

Table 5: Typical HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA or Formic Acid
Flow Rate	1.0 mL/min
Detector	UV-Vis at 254 nm and 220 nm
Column Temperature	25-30 °C

Conclusion

The structure elucidation of **4-Bromo-6-chloro-1H-indazole** is a process of accumulating and integrating evidence from orthogonal analytical techniques. It begins with the confirmation of the elemental formula by High-Resolution Mass Spectrometry, focusing on the unique isotopic signature of the bromine and chlorine atoms. The core of the process lies in a suite of NMR experiments, where ¹H and ¹³C NMR provide the initial atomic census, and 2D HMBC spectroscopy definitively establishes the connectivity and confirms the 4,6-substitution pattern, ruling out other isomers. Finally, IR spectroscopy corroborates the presence of key functional groups, and HPLC confirms the sample's purity. This multi-faceted, self-validating approach ensures the highest level of structural confidence, a non-negotiable requirement for its application in precision-driven fields like drug development.

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